molecular formula C18H16N2O2 B10989035 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1H-indol-4-yl)acetamide

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1H-indol-4-yl)acetamide

Cat. No.: B10989035
M. Wt: 292.3 g/mol
InChI Key: SYCBNSJNKASFQG-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1H-indol-4-yl)acetamide is a synthetic organic compound that combines structural elements of benzofuran and indole. These structures are often found in bioactive molecules, making this compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1H-indol-4-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Moiety: Starting from a suitable phenol derivative, the benzofuran ring can be constructed through cyclization reactions, often involving Lewis acids or other catalysts.

    Indole Synthesis: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Coupling Reaction: The final step involves coupling the benzofuran and indole moieties through an acetamide linkage. This can be achieved using reagents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and indole rings, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the acetamide group or the aromatic rings using agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nucleophiles such as amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

    Oxidation: Oxidized derivatives of the benzofuran and indole rings.

    Reduction: Reduced forms of the acetamide group or aromatic rings.

    Substitution: Substituted benzofuran and indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1H-indol-4-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can serve as a probe to study the interactions of benzofuran and indole-containing molecules with biological targets. It may also be used in the development of new biochemical assays.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. The benzofuran and indole moieties are known to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1H-indol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and indole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1H-indol-3-yl)acetamide: Similar structure but with a different position of the indole nitrogen.

    2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1H-indol-5-yl)acetamide: Similar structure but with a different substitution pattern on the indole ring.

Uniqueness

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1H-indol-4-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the indole nitrogen and the benzofuran ring can significantly impact the compound’s interaction with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-N-(1H-indol-4-yl)acetamide

InChI

InChI=1S/C18H16N2O2/c21-18(11-12-4-5-13-7-9-22-17(13)10-12)20-16-3-1-2-15-14(16)6-8-19-15/h1-6,8,10,19H,7,9,11H2,(H,20,21)

InChI Key

SYCBNSJNKASFQG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2)CC(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

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